molecular formula C9H5KN2O6S B13102754 Potassium 5-nitroquinolin-8-yl sulfate

Potassium 5-nitroquinolin-8-yl sulfate

Cat. No.: B13102754
M. Wt: 308.31 g/mol
InChI Key: HUNRQRDMHXTKLM-UHFFFAOYSA-M
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Preparation Methods

The synthesis of Potassium 5-nitroquinolin-8-yl sulfate typically involves the nitration of quinoline derivatives followed by sulfonation. The reaction conditions often require the use of strong acids such as sulfuric acid and nitric acid. Industrial production methods may involve multi-step processes to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary to manufacturers .

Chemical Reactions Analysis

Potassium 5-nitroquinolin-8-yl sulfate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different quinoline derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of aminoquinoline derivatives.

    Substitution: The compound can participate in substitution reactions where the nitro group or other substituents are replaced by different functional groups.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Potassium 5-nitroquinolin-8-yl sulfate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to create various quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Potassium 5-nitroquinolin-8-yl sulfate involves its interaction with specific molecular targets. The compound can chelate metal ions, which is crucial for its biological activity. It may inhibit certain enzymes or disrupt cellular processes by binding to metal ions essential for enzyme function . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Potassium 5-nitroquinolin-8-yl sulfate can be compared with other quinoline derivatives such as:

    8-Hydroxyquinoline: Known for its antimicrobial properties and use in metal chelation.

    Nitroxoline: An antibacterial agent used in urinary tract infections.

    Quinoline sulfate: Used in the synthesis of various organic compounds.

What sets this compound apart is its unique combination of a nitro group and a sulfate group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C9H5KN2O6S

Molecular Weight

308.31 g/mol

IUPAC Name

potassium;(5-nitroquinolin-8-yl) sulfate

InChI

InChI=1S/C9H6N2O6S.K/c12-11(13)7-3-4-8(17-18(14,15)16)9-6(7)2-1-5-10-9;/h1-5H,(H,14,15,16);/q;+1/p-1

InChI Key

HUNRQRDMHXTKLM-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OS(=O)(=O)[O-])[N+](=O)[O-].[K+]

Origin of Product

United States

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